isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a bifunctional coumarin derivative characterized by two chromen-2-one (coumarin) cores linked via an ether-acetate bridge. The compound features a methoxy group at the 8-position of one coumarin moiety and a methyl group at the 8-position of the second coumarin unit.
Synthetic routes for analogous compounds involve coupling 4-hydroxycoumarin derivatives with halogenated acetates under basic conditions (e.g., K₂CO₃ in acetone) . For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate is synthesized via refluxing ethyl bromoacetate with 4-hydroxycoumarin, followed by functionalization through hydrazinolysis or condensation reactions . The target compound’s isopropyl ester group may be introduced via esterification of the corresponding acetic acid intermediate with isopropanol.
Properties
Molecular Formula |
C25H22O8 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C25H22O8/c1-13(2)31-22(27)12-30-19-9-8-16-17(11-21(26)32-23(16)14(19)3)18-10-15-6-5-7-20(29-4)24(15)33-25(18)28/h5-11,13H,12H2,1-4H3 |
InChI Key |
LRQBGYUFIVRNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps:
Chemical Reactions Analysis
Isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
Isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication, thereby preventing bacterial growth.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Key Observations :
- Ester Groups : The isopropyl ester in the target compound likely improves metabolic stability compared to ethyl or methyl esters due to steric hindrance .
- Substituent Effects : Methoxy and methyl groups enhance electron density and modulate solubility. For example, 8-methoxy substituents in coumarins are associated with antioxidant activity .
- Dimeric Structures : Compounds like 19-2821 exhibit dimeric architectures, which may enhance binding affinity in biological systems but increase molecular weight and synthetic complexity.
Spectroscopic and Physicochemical Properties
- IR/NMR Trends :
- Solubility : Methoxy and methyl groups increase hydrophobicity, while ester groups balance solubility in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
